Boc-Asp(OBzl)-CMK
CAS No.: 172702-58-8
Cat. No.: VC21543434
Molecular Formula: C17H22ClNO5
Molecular Weight: 355.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 172702-58-8 |
---|---|
Molecular Formula | C17H22ClNO5 |
Molecular Weight | 355.8 g/mol |
IUPAC Name | benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
Standard InChI | InChI=1S/C17H22ClNO5/c1-17(2,3)24-16(22)19-13(14(20)10-18)9-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,19,22)/t13-/m0/s1 |
Standard InChI Key | BKSBJYSNALKVEA-ZDUSSCGKSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)CCl |
SMILES | CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)CCl |
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 2.8104 mL | 14.052 mL | 28.1041 mL |
5 mM | 0.5621 mL | 2.8104 mL | 5.6208 mL |
10 mM | 0.281 mL | 1.4052 mL | 2.8104 mL |
Typical research applications utilize Boc-Asp(OBzl)-CMK as a sample solution provided at 25 μL and 10 mM concentration for in vitro experiments. The compound's stability and handling characteristics make it suitable for various research protocols, though specific storage conditions should be maintained to preserve its reactivity and prevent degradation. Understanding these fundamental chemical properties is essential for researchers utilizing this compound in biochemical and cellular studies focused on caspase-mediated processes .
Structural Comparison with Related Compounds
While Boc-Asp(OBzl)-CMK contains a chloromethylketone functional group, similar compounds exist with alternative reactive groups. One notable example is Boc-Asp-FMK, which features a fluoromethylketone group instead of the chloromethylketone. This structural difference significantly impacts functional properties, with the fluoromethylketone analog demonstrating substantially reduced toxicity - more than 13 times less toxic in comparative studies. The chloromethylketone functional group makes the inhibitor less selective and more reactive than those with fluoromethylketone functional groups .
Mechanism of Action
Boc-Asp(OBzl)-CMK operates through a specific mechanism involving covalent binding to active sites of target enzymes. When introduced into biological systems, it penetrates cell membranes and forms irreversible bonds with the active site of caspase-1, also known as interleukin-1 converting enzyme (ICE). This covalent modification effectively blocks the enzyme's catalytic activity, preventing it from processing its natural substrates. The chloromethylketone warhead specifically targets the catalytic cysteine residue in the enzyme active site, forming a stable thioether bond that permanently inactivates the enzyme .
At a concentration of 2.5 μM, Boc-Asp(OBzl)-CMK reduces caspase-1-mediated processing of mature interleukin-1β in monocytic cell lines by approximately 85%. This significant inhibitory effect occurs selectively, as the processing of tumor necrosis factor remains unaffected under the same conditions. This selectivity suggests that despite being categorized as a broad-spectrum caspase inhibitor, the compound displays preferential activity toward certain caspase subtypes or cellular pathways at specific concentration ranges .
Cellular Effects and Toxicity
Boc-Asp(OBzl)-CMK exhibits complex and concentration-dependent effects on cellular viability. Research conducted on human leukemia cells (U937) demonstrated that this compound induces cell death at micromolar concentrations. Interestingly, the mode of cell death varies depending on the concentration administered. At lower concentrations (up to 10 μM), Boc-Asp(OBzl)-CMK triggers cell death with characteristic apoptotic hallmarks including DNA fragmentation and specific morphological changes. As concentrations increase beyond this threshold, a shift occurs toward necrotic cell death mechanisms .
The transition between apoptotic and necrotic cell death appears to correlate with the degree of inhibition of executioner caspases, particularly caspase-3/7. This creates a seemingly paradoxical situation where a compound designed to inhibit caspases (enzymes central to apoptotic execution) actually induces apoptosis at certain concentrations. This phenomenon likely reflects the compound's multiple cellular targets and effects beyond simple caspase inhibition. At 20 μM, Boc-Asp(OBzl)-CMK fully inhibits caspase-3/7 activity, and approximately 95% of dying cells display necrotic-like morphology rather than apoptotic features .
Comparative toxicity studies between Boc-Asp(OBzl)-CMK and its fluoromethylketone analog (Boc-Asp-FMK) revealed striking differences in cellular effects. The IC50 value for Boc-Asp(OBzl)-CMK on cell proliferation was determined to be approximately 6.8 μM, while Boc-Asp-FMK exhibited an IC50 of 91.1 μM - indicating that the chloromethylketone derivative is more than 13 times more toxic than its fluoromethylketone counterpart. This substantial difference in toxicity highlights the critical role of the chloromethylketone functional group in determining biological activity and cellular effects .
Research Applications
Boc-Asp(OBzl)-CMK has found significant applications in research investigating caspase-mediated processes and cell death pathways. As a tool compound, it enables researchers to probe the roles of caspases in various biological processes by selectively inhibiting their activity. The ability of this compound to penetrate cells makes it particularly valuable for studies in intact cellular systems where membrane permeability is a concern. Its specific inhibition of caspase-1 at lower concentrations makes it useful for investigating interleukin processing and inflammatory pathways .
The dual nature of Boc-Asp(OBzl)-CMK - functioning as both a caspase inhibitor and an inducer of cell death - creates interesting research opportunities for investigating the complex interplay between different cell death mechanisms. Researchers can leverage this property to study transitions between apoptotic and necrotic pathways and explore factors that influence these transitions. Additionally, the concentration-dependent effects of this compound allow for titration of cellular responses, providing a tunable system for investigating dose-dependent phenomena in cell death research .
Limitations and Considerations
Despite its utility, researchers must consider several important limitations when using Boc-Asp(OBzl)-CMK. The compound's cellular toxicity, particularly at higher concentrations, means that experimental results must be interpreted with caution to distinguish between specific inhibitory effects and general cytotoxicity. The chloromethylketone warhead, while effective for caspase inhibition, creates off-target reactivity that may complicate interpretation of experimental outcomes. These considerations highlight the importance of including appropriate controls and concentration gradients in experimental designs utilizing this compound .
Another important consideration is the comparison with alternative caspase inhibitors such as fluoromethylketone derivatives, which demonstrate significantly lower toxicity. Depending on the specific research questions being addressed, these alternatives may be more appropriate when cellular viability needs to be maintained. Understanding the relative advantages and limitations of different caspase inhibitor chemotypes is essential for selecting the most appropriate tools for specific research applications .
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